4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
CAS No.: 2549045-17-0
Cat. No.: VC11810264
Molecular Formula: C18H26N6S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549045-17-0 |
|---|---|
| Molecular Formula | C18H26N6S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C18H26N6S/c1-13-6-7-19-16(20-13)24-10-8-23(9-11-24)15-12-14(18(2,3)4)21-17(22-15)25-5/h6-7,12H,8-11H2,1-5H3 |
| Standard InChI Key | ATTHPPKXXIOPLA-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)SC |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)SC |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves:
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Functionalization of the pyrimidine ring: Introduction of tert-butyl and methylsulfanyl groups at specific positions.
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Piperazine derivatization: Substitution with a 4-methylpyrimidin-2-yl group through nucleophilic substitution or coupling reactions.
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Final assembly: Joining the pyrimidine core with the piperazine derivative using standard organic synthesis techniques.
Such multi-step syntheses are common in medicinal chemistry to achieve complex molecules with desired pharmacological properties.
Pharmacological Relevance
Compounds containing pyrimidine and piperazine scaffolds are widely studied for their biological activities:
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Antiviral Activity: Pyrimidines are known to inhibit viral enzymes such as RNA-dependent RNA polymerases .
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Antibacterial and Antifungal Activity: Similar structures have shown efficacy against microbial pathogens .
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CNS Activity: Piperazine derivatives are often investigated for their effects on neurotransmitter systems .
Drug Design Implications
The combination of hydrophobic (tert-butyl) and polar (piperazine) groups suggests potential for crossing biological membranes while maintaining target specificity. This compound could be a lead candidate for:
Research Findings
While no direct studies on this specific compound were found, similar structures have been extensively explored:
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